B3PyMPM (CAS 925425-96-3): An In-Depth Technical Guide on its Core Properties and Potential Relevance in Drug Discovery
B3PyMPM (CAS 925425-96-3): An In-Depth Technical Guide on its Core Properties and Potential Relevance in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
B3PyMPM, with CAS number 925425-96-3, is a sophisticated organic semiconductor primarily utilized in the field of materials science, specifically in the development of high-performance Organic Light-Emitting Diodes (OLEDs).[1] Its excellent electron transport and hole blocking properties make it a crucial component in modern electronic displays. While B3PyMPM itself has not been investigated for therapeutic applications, its core chemical structures, pyrimidine (B1678525) and pyridine (B92270), are well-established pharmacophores in medicinal chemistry. This technical guide provides a comprehensive overview of the known properties of B3PyMPM and explores the potential biological significance of its constituent moieties, offering a perspective for drug development professionals.
Core Properties of B3PyMPM
B3PyMPM, with the full name 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine, is a white crystalline powder.[2][3] Its primary application is as an electron transport layer (ETL) and hole blocking layer (HBL) material in OLEDs.[1][2][3][4] It is also used as an exciplex-forming co-host in Thermally Activated Delayed Fluorescence (TADF) devices.[1]
Physicochemical Properties
A summary of the key physicochemical properties of B3PyMPM is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 925425-96-3 | [2] |
| Chemical Formula | C₃₇H₂₆N₆ | [2][5] |
| Molecular Weight | 554.64 g/mol | [2][5] |
| Appearance | White powder/crystals | [2] |
| Melting Point | 326 °C | [2][3] |
| Purity | >99.0% (sublimed, HPLC) | [2] |
| Absorption (λmax) | 248 nm in DCM | [2][3] |
Electronic Properties
The electronic properties of B3PyMPM are central to its function in OLEDs. These properties are summarized in Table 2.
| Property | Value | Reference |
| HOMO | 7.0 eV | [1][2] |
| LUMO | 3.5 eV | [1][2] |
| Triplet Energy (ET) | 2.75 eV | [2] |
| Electron Mobility | 10⁻⁵ cm²/Vs at 298 K | [2] |
Relevance to Drug Development: The Pharmacological Potential of Pyrimidine and Pyridine Moieties
While B3PyMPM is not a therapeutic agent, its chemical structure is composed of pyrimidine and pyridine rings. Both of these heterocyclic structures are considered "privileged structures" in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.
Biological Activities of Pyrimidine Derivatives
The pyrimidine nucleus is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is found in numerous synthetic compounds with diverse pharmacological activities. These activities include:
-
Anticancer: Pyrimidine derivatives are widely explored as anticancer agents.[1]
-
Antimicrobial: Many pyrimidine-based compounds exhibit antibacterial and antifungal properties.[1]
-
Anti-inflammatory: Certain pyrimidine derivatives have shown potential as anti-inflammatory agents.[1]
-
Antiviral: The structural similarity to nucleobases makes pyrimidines a key scaffold for antiviral drug design.[1]
Biological Activities of Pyridine Derivatives
The pyridine ring is another essential scaffold in drug discovery, present in many FDA-approved drugs. Its derivatives have demonstrated a broad spectrum of biological activities, including:
-
Antiproliferative: Pyridine derivatives have been shown to inhibit the growth of various cancer cell lines.
-
Antimicrobial: The pyridine moiety is a common feature in antibacterial and antifungal compounds.
-
Anti-inflammatory: Numerous pyridine-containing compounds have been investigated for their anti-inflammatory effects.
-
Antitubercular and Antimalarial: Pyridine derivatives have shown promise in combating infectious diseases like tuberculosis and malaria.
Experimental Protocols for Assessing Biological Activity
For researchers interested in exploring the potential biological activities of novel compounds containing pyrimidine and pyridine motifs, several standard in vitro assays can be employed.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Protocol:
-
Cell Culture: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Antimicrobial Activity: Broth Microdilution Assay
This assay is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add a standardized suspension of the target microorganism (bacteria or fungi) to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Potential Mechanisms and Workflows
A Representative Signaling Pathway
Given the prevalence of pyrimidine and pyridine derivatives in oncology, a simplified diagram of a generic cancer-related signaling pathway that such compounds might modulate is presented below.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Biological Screening
The following diagram illustrates a general workflow for the initial biological screening of a novel compound.
Caption: General workflow for in vitro biological screening of a test compound.
Conclusion
B3PyMPM (CAS 925425-96-3) is a high-performance organic semiconductor with well-defined properties that make it invaluable in the field of OLED technology. While there is no evidence to support its direct use in drug development, its constituent pyrimidine and pyridine moieties are of significant interest to medicinal chemists. The extensive history of these heterocycles in approved drugs and clinical candidates suggests that the structural motifs of B3PyMPM could serve as inspiration for the design of novel therapeutic agents. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers and drug development professionals to explore the potential of similar chemical structures in a biological context.
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. gsconlinepress.com [gsconlinepress.com]
